N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a synthetic small molecule featuring a hybrid structure combining a thiazolidinone ring, indole scaffold, and acetamide linker. The 2,4-dimethoxyphenyl substituent on the acetamide group distinguishes it from related compounds, offering unique electronic and steric properties. This compound is hypothesized to exhibit bioactivity due to structural similarities with known kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-4-11-26-23(30)21(34-24(26)33)20-15-7-5-6-8-17(15)27(22(20)29)13-19(28)25-16-10-9-14(31-2)12-18(16)32-3/h5-10,12H,4,11,13H2,1-3H3,(H,25,28)/b21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSGPRGEOWAUGV-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617694-78-7 | |
| Record name | N-(2,4-DIMETHOXYPHENYL)-2-[(3Z)-2-OXO-3-(4-OXO-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a synthetic compound characterized by a complex structure that includes thiazolidinone and indole moieties. Its potential biological activities have garnered attention in medicinal chemistry due to its promising pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . The structural representation includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3S2 |
| Molecular Weight | 465.58 g/mol |
| SMILES | CCCN1C(=O)/C(=C/2... |
| InChI | InChI=1S/C24H23N3O3S2... |
Antioxidant Activity
The antioxidant capacity of thiazolidinone derivatives is well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. Investigations into related compounds have shown that modifications in their structure can enhance antioxidant properties .
Anti-inflammatory Activity
The anti-inflammatory effects of thiazolidinones have been explored in numerous studies. Compounds with similar structural features have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes. This suggests that N-(2,4-dimethoxyphenyl)-2-[(3Z)-...] may also possess anti-inflammatory properties, although direct evidence is still needed.
Study 1: Synthesis and Characterization
In a recent study, a series of thiazolidinone derivatives were synthesized and evaluated for their biological activities. The findings indicated that structural modifications significantly influenced their antimicrobial and anti-inflammatory effects .
Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of similar compounds to target proteins involved in inflammatory pathways. These studies revealed that certain derivatives form strong interactions with key enzymes, supporting the hypothesis that structural variations can enhance biological activity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound belongs to a family of thiazolidinone-indole hybrids. Key structural variations among analogs include:
- Substituents on the phenyl ring (e.g., 2-methyl, 4-chloro, 2,5-dimethyl, or 4-ethoxyphenyl).
- Alkyl chains on the thiazolidinone ring (e.g., propyl, allyl, dodecyl).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- The 2,4-dimethoxy groups in the target compound enhance water solubility compared to hydrophobic analogs like Analog 4 .
- Electron-donating groups (e.g., methoxy) may improve binding interactions with polar enzyme active sites, whereas electron-withdrawing groups (e.g., Cl in Analog 2) could stabilize the molecule via resonance .
Table 3: Hypothetical Bioactivity Comparison
| Compound | Predicted Target | Potential Application |
|---|---|---|
| Target Compound | Tyrosine kinases | Cancer therapy |
| Analog 2 | Bacterial enzymes | Antimicrobial agent |
| Analog 4 | Lipid membranes | Antibiofilm agent |
Mechanistic Insights:
Q & A
Q. What statistical methods are appropriate for analyzing dose-dependent responses in high-throughput screens?
- Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- ANOVA with Tukey’s Post Hoc Test : Compare means across multiple concentrations to confirm significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
